molecular formula C12H11N3O2S B2703508 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1707737-24-3

4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2703508
CAS RN: 1707737-24-3
M. Wt: 261.3
InChI Key: PBQDHMRAVYMVRA-UHFFFAOYSA-N
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Description

“4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C12H11N3O2S and a molecular weight of 261.30 . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides, which includes “this compound”, involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . The cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety to 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides was carried out by refluxing the substrates in pyridine in the presence of equimolar DBU .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.30 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Anticancer Potential

Research has identified novel derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides synthesized through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or phenylglyoxylic hydrates. Some derivatives exhibited moderate to reasonable anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa, suggesting their potential in cancer therapy (J. Sławiński et al., 2015).

Synthesis and Structural Insights

The synthesis of related compounds, such as pyrido-1,2,4-thiadiazines and their oxidation to 1,1-dioxide derivatives, has been documented. These synthetic approaches have contributed to developing new heterocyclic compounds with therapeutic promises (Colin G. Neill et al., 1998). Further structural studies on 3-alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides have provided insights into their geometrical and conformational aspects, which are crucial for understanding their pharmacological potentialities (P. Tullio et al., 1999).

Potassium Channel Openers

A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to known potassium channel openers, such as diazoxide and pinacidil, have been synthesized and evaluated. Some compounds showed vasorelaxant properties and were identified as potential K(ATP) channel openers, indicating their use in vascular smooth muscle relaxation (B. Pirotte et al., 2000).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous conditions, demonstrating its versatility in facilitating multi-component reactions (A. Khazaei et al., 2015).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which includes “4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide”, has been the subject of ongoing research due to its various pharmacological activities . Future research may focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

properties

IUPAC Name

4-phenyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-18(17)11-7-4-8-13-12(11)15(9-14-18)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQDHMRAVYMVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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